molecular formula C18H16N4S B5881905 2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide

2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide

Cat. No.: B5881905
M. Wt: 320.4 g/mol
InChI Key: MQBNARSGUIQELZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the addition of the carbothioamide group. Reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the carbothioamide group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide include other pyrazolo[1,5-a]benzimidazole derivatives These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities For example, compounds with electron-donating groups may exhibit different reactivity compared to those with electron-withdrawing groups

Properties

IUPAC Name

2,4-dimethyl-N-phenylpyrazolo[1,5-a]benzimidazole-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-16(17(23)19-13-8-4-3-5-9-13)18-21(2)14-10-6-7-11-15(14)22(18)20-12/h3-11H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBNARSGUIQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=S)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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